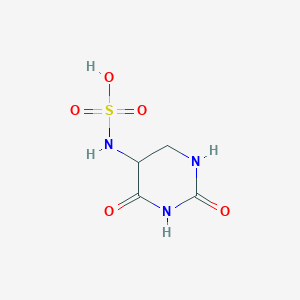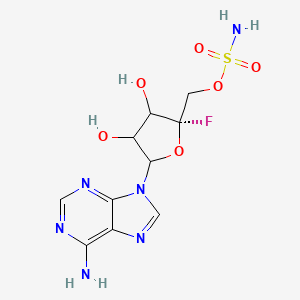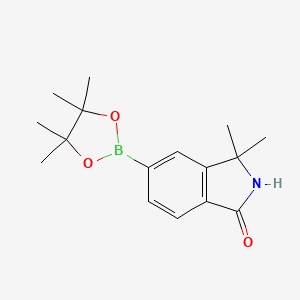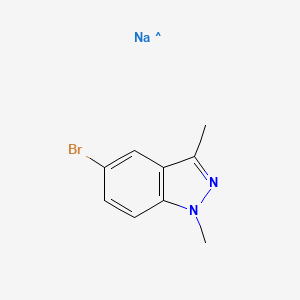
Sulfaminouracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Sulfaminouracil can be synthesized through various chemical routes. One common method involves the interaction of electronically excited singlet and triplet states of riboflavin with this compound in a methanol-water mixture . The rate constants for these processes are determined using stationary fluorescence spectroscopy and laser flash photolysis . Industrial production methods typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
化学反応の分析
Sulfaminouracil undergoes several types of chemical reactions, including photodegradation, oxidation, and substitution . In the presence of riboflavin, this compound is photodegraded by visible light irradiation, generating reactive oxygen species such as superoxide radical anion and singlet molecular oxygen . These reactive species are involved in the degradation process, leading to various products depending on the reaction conditions . Common reagents used in these reactions include riboflavin, sodium azide, and furfuryl alcohol .
科学的研究の応用
Sulfaminouracil has a wide range of scientific research applications. In chemistry, it is used as a model compound to study photodegradation processes and the interaction of reactive oxygen species with sulfonamides . In biology and medicine, this compound is studied for its antibacterial properties and potential use in treating infections . It is also used in environmental research to understand its persistence and impact on aquatic ecosystems . Additionally, this compound is utilized in proteomics research as a biochemical reagent .
作用機序
The mechanism of action of sulfaminouracil involves its role as a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA) in the synthesis of folic acid . Folic acid is essential for the production of DNA in bacteria, and by inhibiting its synthesis, this compound exerts its antibacterial effects . The compound interacts with molecular targets such as dihydropteroate synthetase, disrupting the folic acid pathway and inhibiting bacterial growth .
類似化合物との比較
Sulfaminouracil is part of the sulfonamide family, which includes compounds such as sulfamethazine, sulfadiazine, and sulfamethoxazole . These compounds share a similar mechanism of action but differ in their chemical structures and specific applications . Sulfamethazine is commonly used in veterinary medicine, while sulfadiazine is used in combination with anti-malarial drugs to treat toxoplasmosis . Sulfamethoxazole is often used in combination with trimethoprim to treat various bacterial infections . This compound’s uniqueness lies in its specific photodegradation properties and environmental persistence .
特性
分子式 |
C4H7N3O5S |
|---|---|
分子量 |
209.18 g/mol |
IUPAC名 |
(2,4-dioxo-1,3-diazinan-5-yl)sulfamic acid |
InChI |
InChI=1S/C4H7N3O5S/c8-3-2(7-13(10,11)12)1-5-4(9)6-3/h2,7H,1H2,(H,10,11,12)(H2,5,6,8,9) |
InChIキー |
ULIMVDRMYDULOJ-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)NC(=O)N1)NS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]ethyl dihydrogen phosphate](/img/structure/B14785692.png)

![4-(2,2-difluoro-4,5,6,10,11,12-hexamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)benzoate](/img/structure/B14785702.png)

![Piperazine, 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-[4-(benzoyloxy)benzoyl]-](/img/structure/B14785716.png)

![2-[(2-amino-3-methylbutanoyl)amino]-N-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-5-(carbamoylamino)pentanamide](/img/structure/B14785730.png)

![8-Boc-3-(2-methoxycarbonyl-4-nitrophenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14785748.png)




![6-[[(4S,6aR,6bS,8aR,14bR)-8a-(acetyloxymethyl)-8,9-dihydroxy-4-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-10-(2-methylbut-2-enoyloxy)-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-hydroxy-3,5-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid](/img/structure/B14785764.png)
